molecular formula C19H22N6O4S B2926711 N-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1795304-06-1

N-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B2926711
CAS RN: 1795304-06-1
M. Wt: 430.48
InChI Key: PLSACMKLSFOOBE-UHFFFAOYSA-N
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Description

“N-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-Dioxa-8-azaspiro[4.5]decane, a component of the compound, include a refractive index of 1.4819, a boiling point of 108-111 °C/26 mmHg, and a density of 1.117 g/mL at 20 °C .

Scientific Research Applications

Biological Activity and Hybrid Compounds

Sulfonamide Hybrids

Sulfonamides are an essential class of drugs with various pharmacological activities, including antibacterial, antitumor, and anti-neuropathic pain. Recent advances have led to the development of sulfonamide hybrids, which combine sulfonamides with other active pharmaceutical scaffolds to create compounds with diverse biological activities. These hybrids have been synthesized by incorporating various moieties such as coumarin, indole, quinoline, and pyrazole, showing significant promise in drug development (Ghomashi et al., 2022).

Heterocyclic Systems and Synthesis

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds containing the quinoxalin-2-yl moiety has been explored, with studies showing the creation of various derivatives with potential biological activities. For instance, three-component reactions involving quinoxalin-2-yl furan diones have led to compounds that could serve as intermediates for further biological evaluation (Lisovenko et al., 2016).

Antibacterial and Antifungal Activities

Antimicrobial Properties

Novel compounds with the sulfonamido moiety have been synthesized and evaluated for their antibacterial and antifungal properties. These efforts aim to develop new therapeutic agents against various pathogens, demonstrating the importance of such compounds in addressing resistance to existing antibiotics (Azab et al., 2013).

Anticancer and Antidiabetic Potential

Anticancer and Antidiabetic Derivatives

Research into the development of spirothiazolidine analogs has highlighted the potential of such compounds in treating cancer and diabetes. Through various synthetic pathways, compounds exhibiting significant anticancer activities against human carcinoma cell lines and notable antidiabetic properties have been identified, underscoring the therapeutic potential of this class of compounds (Flefel et al., 2019).

properties

IUPAC Name

N-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O4S/c1-24-13-14(12-20-24)30(26,27)23-17-18(22-16-5-3-2-4-15(16)21-17)25-8-6-19(7-9-25)28-10-11-29-19/h2-5,12-13H,6-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSACMKLSFOOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2N4CCC5(CC4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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